
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide
Vue d'ensemble
Description
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide, also known as LQFM021, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis. 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. Furthermore, 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide has been found to activate the Nrf2/ARE signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide has been found to modulate various biochemical and physiological processes. In cancer cells, 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide induces DNA damage, disrupts the mitochondrial membrane potential, and activates caspases, leading to apoptosis. Additionally, 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In inflammation, 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide activates the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes, such as heme oxygenase-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide in lab experiments is its high potency and selectivity towards cancer cells. Additionally, 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide has been shown to have low toxicity towards normal cells. However, one of the limitations of using 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide. Additionally, further studies are needed to elucidate the mechanism of action of 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide and its potential targets. Furthermore, the in vivo efficacy and safety of 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide need to be evaluated in preclinical and clinical trials. Finally, the potential use of 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide as a combination therapy with other anticancer agents should be explored.
Conclusion:
In conclusion, 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide is a novel compound that has shown promising anticancer, anti-inflammatory, and neuroprotective properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide have been discussed in this paper. Further research is needed to fully understand the potential of 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide as a therapeutic agent.
Applications De Recherche Scientifique
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. In vitro studies have demonstrated that 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide inhibits the proliferation of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide has been found to protect neurons from oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-28-22-12-6-17(7-13-22)14-24-25-23(27)18-8-10-21(11-9-18)26-15-19-4-2-3-5-20(19)16-26/h2-14H,15-16H2,1H3,(H,25,27)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOKSNSZZOBQBO-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N-[(2-methylphenyl)sulfonyl]propanamide](/img/structure/B3870649.png)
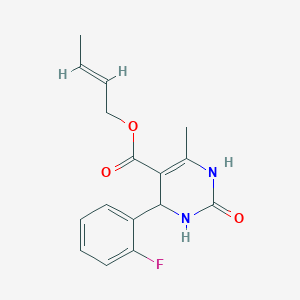
![N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3870659.png)
![1-benzyl-4-{3-[1-(cyclohexylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3870665.png)

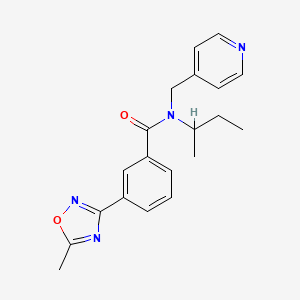
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3870679.png)
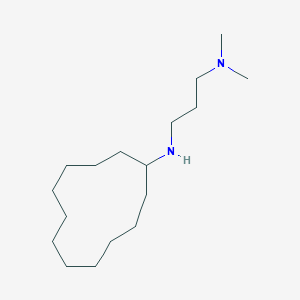

![N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3870705.png)
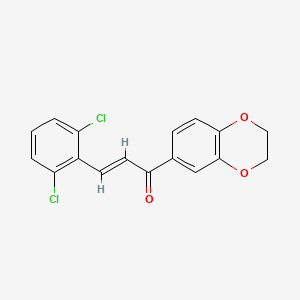
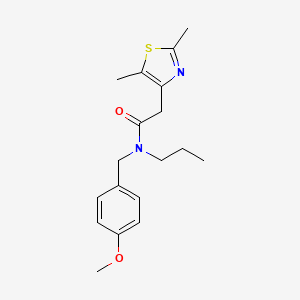
![3-[(4-fluorobenzyl)thio]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B3870738.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B3870744.png)